molecular formula C17H14BrN3O2S B2574199 5-bromo-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide CAS No. 450340-33-7

5-bromo-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide

Cat. No.: B2574199
CAS No.: 450340-33-7
M. Wt: 404.28
InChI Key: MRHGVUFVDHKJGI-UHFFFAOYSA-N
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Description

5-bromo-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide is a synthetic small molecule with the chemical formula C₁₇H₁₄BrN₃O₂S and a molecular weight of 404.29 g/mol . It is part of a class of dihydrothienopyrazole compounds that have demonstrated significant research value in medicinal chemistry and oncology, particularly in the investigation of kinase inhibition pathways . Structurally related compounds featuring the dihydrothieno[3,4-c]pyrazole scaffold are being actively explored as potent and selective inhibitors of B-Raf, a critical kinase target in multiple cancer types . The compound's structure integrates a brominated furan carboxamide group, which is a privileged motif in drug discovery known to contribute to target binding and metabolic stability. This reagent is provided as a high-purity material for research purposes to support the development of novel targeted therapies. It is strictly for use in laboratory research and is not approved for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-bromo-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2S/c1-10-2-4-11(5-3-10)21-16(12-8-24-9-13(12)20-21)19-17(22)14-6-7-15(18)23-14/h2-7H,8-9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHGVUFVDHKJGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the thieno[3,4-c]pyrazole core: This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminothiophenol and α,β-unsaturated carbonyl compounds.

    Coupling with furan-2-carboxylic acid: This step involves the formation of an amide bond between the thieno[3,4-c]pyrazole derivative and furan-2-carboxylic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thieno[3,4-c]pyrazole moiety.

    Coupling Reactions: The furan ring can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-bromo-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential therapeutic effects.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The thieno[3,4-c]pyrazole moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

The most direct analog is 5-bromo-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide (), which substitutes the 4-methyl group with a 4-methoxy group. Key differences include:

  • Steric Impact : Methoxy is bulkier, which may influence binding pocket interactions in biological targets.
  • Solubility : Methoxy groups generally enhance aqueous solubility compared to hydrophobic methyl groups.

Table 1: Substituent Comparison

Substituent Electronic Effect Steric Volume (ų) LogP (Predicted)
4-Methyl Weakly donating 22.4 3.8
4-Methoxy Strongly donating 28.6 2.9

Note: Predicted LogP values derived from fragment-based methods.

Pharmacological Activity: Autotaxin Inhibition

A 2023 patent () highlights thieno[3,4-c]pyrazol-3-yl acetamides as autotaxin (ATX) inhibitors, a therapeutic target in fibrosis and cancer. Key comparisons include:

  • Carboxamide vs. Acetamide : The furan ring in the target compound introduces conjugated π-electrons, possibly enhancing binding affinity through aromatic stacking.
  • Substituent Position : The 4-methylphenyl group may optimize hydrophobic interactions in the ATX active site, as seen in patent derivatives with similar substituents .

Biological Activity

5-bromo-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a bromine atom, a furan ring, and a thieno[3,4-c]pyrazole moiety. Its molecular formula is C17H14BrN3O2SC_{17}H_{14}BrN_{3}O_{2}S with a molecular weight of approximately 396.27 g/mol. The presence of these functional groups contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The thieno[3,4-c]pyrazole moiety is known to modulate the activity of various enzymes and receptors:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain phosphodiesterases (PDEs), which play critical roles in cellular signaling pathways.
  • Receptor Modulation : It is hypothesized that this compound can influence receptor activities related to inflammation and cell proliferation.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that thieno[3,4-c]pyrazole derivatives can reduce the expression of inflammatory markers such as TNF-alpha and IL-6 in various cell lines.

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines, particularly breast cancer cells. A study involving structural analogues indicated that modifications in the thieno[3,4-c]pyrazole structure could enhance cytotoxicity against vincristine-resistant MCF7 cells .

Research Findings and Case Studies

StudyFocusFindings
Study 1 Anti-inflammatory effectsDemonstrated reduction in TNF-alpha levels in macrophages treated with thieno[3,4-c]pyrazole derivatives.
Study 2 Anticancer propertiesInduced apoptosis in breast cancer cells with IC50 values indicating significant cytotoxicity.
Study 3 Mechanism elucidationIdentified interaction with PDE enzymes leading to modulation of cAMP levels and downstream signaling pathways.

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the thieno[3,4-c]pyrazole core through cyclization reactions with appropriate precursors and subsequent coupling with furan-2-carboxylic acid .

Applications in Medicinal Chemistry

This compound serves as a scaffold for developing new drugs targeting inflammatory diseases and cancers. Its unique structural features make it a promising candidate for further investigation in drug development programs.

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